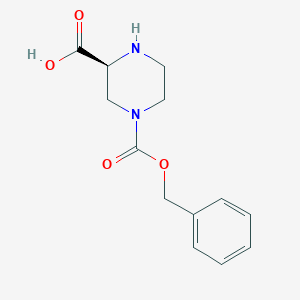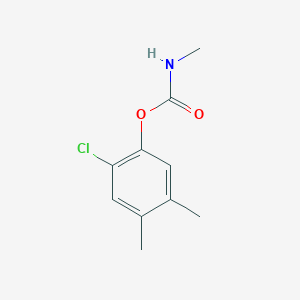
碳醇盐
描述
Carbanolate, also known as 6-chloro-3,4-xylyl methylcarbamate or 2-chloro-4,5-dimethylphenyl methylcarbamate, is a chemical compound . It is used for laboratory purposes .
Molecular Structure Analysis
Carbanolate is a carbonate compound. Carbonate is a polyatomic anion with the formula CO2−3 and has a trigonal planar molecular structure which consists of a carbon atom surrounded by three oxygen atoms .
Chemical Reactions Analysis
Carbonates react with acids to produce carbon dioxide, water, and a salt. For example, a general reaction with hydrochloric acid (HCl) would be: M2CO3 + 2HCl → 2MCl + H2O + CO2, where M represents a metal .
科学研究应用
叶酸状态和致癌作用
叶酸状态在致癌作用中起着至关重要的作用,尤其是在结直肠癌中。叶酸是 DNA 甲基化和核苷酸合成的核心,影响 DNA 稳定性。叶酸耗竭会改变 DNA 甲基化并降低 DNA 稳定性,可能导致致癌作用。亚甲基四氢叶酸还原酶 (MTHFR) 基因中的常见多态性会影响结肠癌的风险,具体取决于叶酸状态,这表明生物甲基化和核苷酸合成之间的失衡可能是叶酸相关致癌作用的原因 (Choi & Mason, 2002)。
碳负离子重排和碰撞诱导解离
对碳负离子(包括由酮衍生的烯醇盐离子)的研究提供了对各种科学应用中至关重要的化学反应的见解。例如,HO- 与 MeCOCHEt2 的反应产生两个烯醇盐离子,证明了碳负离子化学中涉及的复杂过程 (Bowie, Stringer, & Currie, 1986)。
测定氨基甲酸酯类农药的方法
碳醇盐已在测定氨基甲酸酯类农药残留物的背景下进行了研究。开发了一种使用 2,4-二硝基苯基醚测定包括碳醇盐在内的各种食品中的残留物的方法。该方法的采用突出了碳醇盐在食品安全分析化学中的重要性 (Holden, 1975)。
叶酸和结直肠癌风险
叶酸对结直肠癌风险的影响与 DNA 甲基化、完整性和修复有关。叶酸补充剂可以根据摄入量增加或降低癌症风险。这种理解有助于制定公共卫生倡议和癌症预防策略 (Choi & Mason, 2000)。
碳负离子与亚硝基基团的反应性
碳负离子与亚硝基基团的反应性提供了对其碱性和反应性的宝贵见解。这项研究有助于理解碳负离子在化学反应中的行为,这在各个科学领域至关重要 (Leis, Peña, & Ríos, 1993)。
烯醇盐的分子间氧化交叉偶联
涉及碳负离子当量的烯醇盐的选择性分子间氧化交叉偶联的研究显示了合成不对称 1,4-二酮的潜力。这项研究促进了有机合成和药物化学领域的理解 (Amaya et al., 2015)。
安全和危害
作用机制
Target of Action
Carbanolate, a carbamate insecticide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system .
Mode of Action
Carbanolate acts as an acetylcholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning it can suppress the action of acetylcholine esterase, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to act on the postsynaptic membrane, causing continuous, uncontrolled nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Carbanolate is the cholinergic pathway . By inhibiting AChE, Carbanolate disrupts the normal function of this pathway, leading to an overstimulation of the nerves and muscles due to the accumulation of acetylcholine .
Pharmacokinetics
Like other carbamate insecticides, it is expected to have a moderate aqueous solubility . It is also likely to bioaccumulate, indicating that it may persist in the body for a significant period after exposure .
Result of Action
The primary result of Carbanolate’s action is neurotoxicity . By inhibiting AChE and disrupting the cholinergic pathway, Carbanolate can cause a range of symptoms, including muscle weakness, blurred vision, headache, nausea, abdominal cramps, and in severe cases, respiratory failure .
属性
IUPAC Name |
(2-chloro-4,5-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTXZGIQTYDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041754 | |
| Record name | Carbanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Carbanolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2% | |
| Record name | CARBANOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000922 [mmHg] | |
| Record name | Carbanolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Carbanolate | |
Color/Form |
CRYSTALLINE SOLID | |
CAS RN |
671-04-5, 68989-02-6 | |
| Record name | Carbanolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanolate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkyl(C12-16)dimethyldichlorobenzylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBANOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M05Z0Q9XTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBANOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/ | |
| Record name | CARBANOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




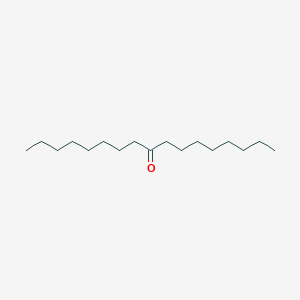
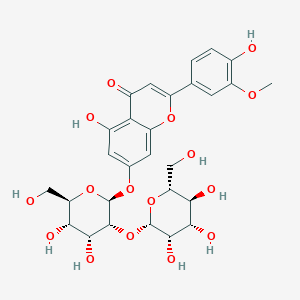

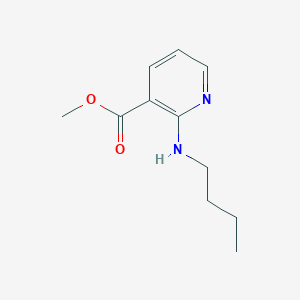
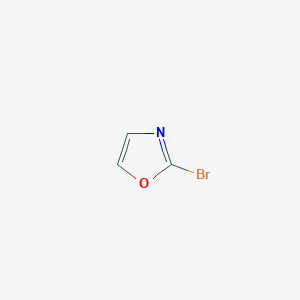

![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
